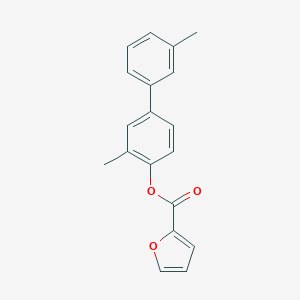
3,3'-DIMETHYLBIPHENYL-4-YL FURAN-2-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a furoate ester group. The biphenyl structure consists of two benzene rings connected by a single bond, and the furoate group is derived from furan, a five-membered aromatic ring containing one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate typically involves the esterification of 3,3’-dimethylbiphenyl-4-carboxylic acid with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of 3,3’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl methanol.
Substitution: Formation of halogenated or nitrated derivatives of the biphenyl structure.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
作用机制
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. Additionally, the compound’s aromatic structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein synthesis.
相似化合物的比较
3,3’-Dimethylbiphenyl: Lacks the furoate ester group, making it less reactive in certain chemical reactions.
4-Methylbiphenyl: Contains only one methyl group, resulting in different chemical and physical properties.
2-Furoic Acid: Contains the furoate group but lacks the biphenyl structure, leading to distinct reactivity and applications.
Uniqueness: 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate is unique due to the combination of the biphenyl and furoate structures. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H16O3 |
|---|---|
分子量 |
292.3g/mol |
IUPAC 名称 |
[2-methyl-4-(3-methylphenyl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-13-5-3-6-15(11-13)16-8-9-17(14(2)12-16)22-19(20)18-7-4-10-21-18/h3-12H,1-2H3 |
InChI 键 |
VOWVIRFETIPOBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[([1,1'-Biphenyl]-4-ylcarbonyl)amino]-5-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400775.png)
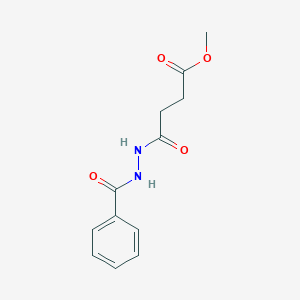
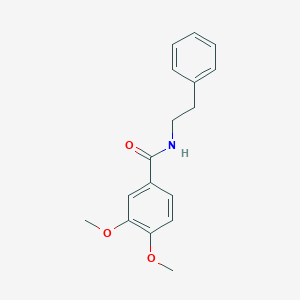
![N-[4-(diethylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B400778.png)
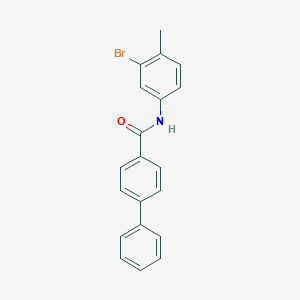
![2-Methoxyphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B400780.png)
![Methyl 4-[2-(4-bromobenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B400782.png)
![7-BENZYL-8-{(2E)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B400783.png)
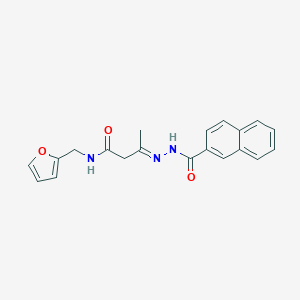
![7-benzyl-8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B400789.png)
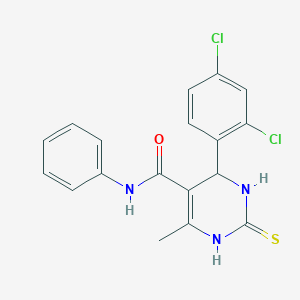
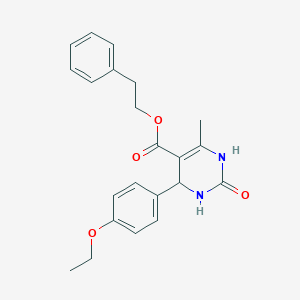
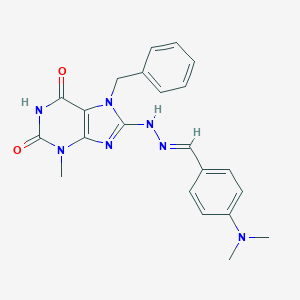
![2-[(Diphenylacetyl)amino]benzamide](/img/structure/B400797.png)
